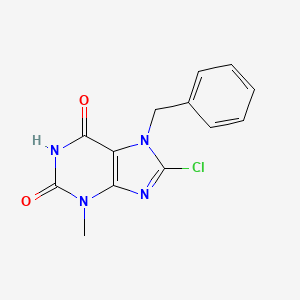

7-Benzyl-8-chloro-3-methylpurine-2,6-dione

Descripción general

Descripción

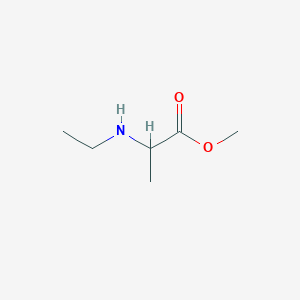

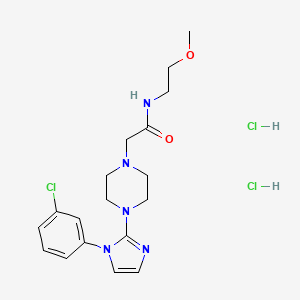

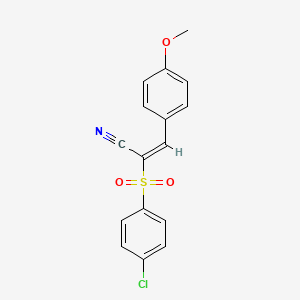

“7-Benzyl-8-chloro-3-methylpurine-2,6-dione” is a chemical compound with the molecular formula C13H11ClN4O2 .

Molecular Structure Analysis

The molecular structure of “7-Benzyl-8-chloro-3-methylpurine-2,6-dione” is based on the purine-2,6-dione scaffold . The molecular weight of this compound is 290.70504 .Aplicaciones Científicas De Investigación

Synthesis of Purine Derivatives

7-Benzyl-8-chloro-3-methylpurine-2,6-dione is utilized in the synthesis of various purine analogs, demonstrating its versatility as a chemical intermediate. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, involves the base-catalyzed cyclization of amidines leading to the formation of dihydropurines and imidazoles, which are further modified to yield carbamoylpurines and cyanopurines (Alves, Proença, & Booth, 1994). Additionally, a new synthesis method for 7-Methyl-8-oxoguanosine highlights the modification of chloropurine derivatives to produce nucleoside analogs, crucial for studying nucleic acid interactions and potential therapeutic applications (Kini, Hennen, & Robins, 1987).

Antimycobacterial Activity

The compound's derivatives have been explored for antimycobacterial activity, with certain 6-arylpurines showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship studies suggest that the N-9 substituent plays a critical role in determining the antimycobacterial efficacy of these purines (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Methodological Advancements in Synthesis

Research has also focused on developing novel methodologies for synthesizing uric acid derivatives, showcasing the utility of 7-Benzyl-8-chloro-3-methylpurine-2,6-dione in generating tetra-substituted uric acid via stepwise N-alkylation, indicating its potential in creating complex organic molecules with specific biological functions (Maruyama, Kozai, & Sasaki, 2000).

Environmental and Material Science Applications

Moreover, the compound and its derivatives have been studied for their environmental and materials science applications, such as corrosion inhibition in metals, highlighting its potential beyond biomedical research. This indicates a broad spectrum of utility, from pharmaceuticals to industrial applications (Chafiq et al., 2020).

Propiedades

IUPAC Name |

7-benzyl-8-chloro-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOWIMHMOWUCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)